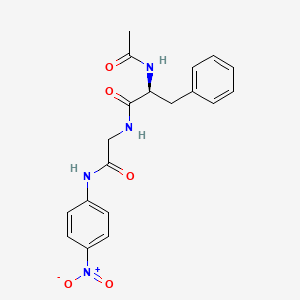
AC-Phe-gly-pna
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AC-Phe-gly-pna, also known as this compound, is a useful research compound. Its molecular formula is C19H20N4O5 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
5-Acetyloxindole is an organic compound that has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry and pharmacology. This article explores the diverse applications of 5-Acetyloxindole, supported by comprehensive data tables and documented case studies.
Chemical Properties and Structure
5-Acetyloxindole, with the molecular formula C_10H_9NO_2, is characterized by its oxindole structure, which is a bicyclic compound containing an indole and a carbonyl group. The presence of the acetyl group at the 5-position enhances its reactivity and biological activity.
Anticancer Activity
5-Acetyloxindole has shown significant potential as an anticancer agent. Research indicates that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest through modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-Acetyloxindole exhibited cytotoxic effects against MCF-7 breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. It appears to exert protective effects against oxidative stress-induced neuronal death.
Data Table: Neuroprotective Effects of 5-Acetyloxindole
| Study | Model | Effect Observed | Reference |
|---|---|---|---|
| A | In vitro neuronal cell line | Reduced oxidative stress markers | |
| B | Animal model of Parkinson's | Improved motor function |
Anti-inflammatory Properties
5-Acetyloxindole has also been recognized for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study:
Research published in Phytotherapy Research reported that 5-Acetyloxindole significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential use in managing chronic inflammatory conditions .
Antimicrobial Activity
The antimicrobial properties of 5-Acetyloxindole have been explored against various pathogens, including bacteria and fungi. Its efficacy may be attributed to its ability to disrupt microbial cell membranes.
Data Table: Antimicrobial Activity of 5-Acetyloxindole
Potential in Drug Design
The unique structural features of 5-Acetyloxindole make it a valuable scaffold for drug design. Researchers are exploring its derivatives to enhance potency and selectivity for various biological targets.
Case Study:
A recent study focused on synthesizing new derivatives of 5-Acetyloxindole with improved activity against specific cancer targets, leading to the identification of several promising candidates for further development .
特性
分子式 |
C19H20N4O5 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
(2S)-2-acetamido-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C19H20N4O5/c1-13(24)21-17(11-14-5-3-2-4-6-14)19(26)20-12-18(25)22-15-7-9-16(10-8-15)23(27)28/h2-10,17H,11-12H2,1H3,(H,20,26)(H,21,24)(H,22,25)/t17-/m0/s1 |
InChIキー |
NCQTWSDYMRWNMC-KRWDZBQOSA-N |
異性体SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
配列 |
FG |
同義語 |
N-acetylphenylalanylglycine 4-nitroanilide N-acetylphenylalanylglycine 4-nitroanilide, D-Phe isomer NAcPhe-Gly-4-NA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















